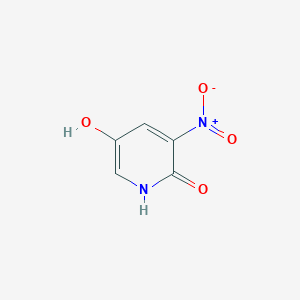
2,5-Dihydroxy-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxy-3-nitropyridine is a useful research compound. Its molecular formula is C5H4N2O4 and its molecular weight is 156.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Cardiovascular Applications
2,5-Dihydroxy-3-nitropyridine serves as an intermediate in the synthesis of compounds used for treating cardiovascular diseases. Specifically, derivatives of this compound have been shown to exhibit properties beneficial for managing hypertension and myocardial ischemia. Research indicates that nitropyridine derivatives can function as adenosine receptor modulators, which are crucial in regulating blood pressure and heart function .
Anti-inflammatory Properties
Compounds derived from this compound have demonstrated significant anti-inflammatory effects. These compounds are valuable in developing treatments for conditions such as arthritis and other inflammatory disorders. The ability of these derivatives to inhibit pro-inflammatory pathways makes them candidates for further pharmacological development .
Case Study: Synthesis of Adenosine Analogues
A notable study involved synthesizing adenosine analogues from this compound derivatives. These analogues were tested for their efficacy in reducing myocardial ischemic injury in animal models. The results showed a marked decrease in infarct size, indicating the potential of these compounds as cardioprotective agents .
Agricultural Chemistry
Pesticide Development
The compound has also found applications in agricultural chemistry, particularly in developing pesticides. Its derivatives have been evaluated for their effectiveness against various pests and diseases affecting crops. The nitro group in the structure enhances the biological activity of these compounds, making them suitable candidates for further development .
Case Study: Insecticidal Activity
In a study assessing the insecticidal properties of nitropyridine derivatives, several compounds exhibited promising results against common agricultural pests. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyridine ring could enhance efficacy while minimizing toxicity to non-target organisms .
Material Science
Synthesis of Functional Materials
this compound is utilized in synthesizing functional materials such as polymers and dyes. Its ability to participate in various chemical reactions allows it to serve as a building block for creating materials with specific properties tailored for applications in electronics and optics .
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. These polymers have potential applications in coatings and composites used in demanding environments .
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Cardiovascular drugs | Reduces myocardial ischemic injury |
| Anti-inflammatory agents | Effective against arthritis-related inflammation | |
| Agricultural Chemistry | Pesticide development | Promising insecticidal activity against pests |
| Material Science | Functional materials | Enhances thermal stability and mechanical strength |
特性
CAS番号 |
500359-11-5 |
|---|---|
分子式 |
C5H4N2O4 |
分子量 |
156.1 g/mol |
IUPAC名 |
5-hydroxy-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-4(7(10)11)5(9)6-2-3/h1-2,8H,(H,6,9) |
InChIキー |
XSEDEBLCDJQQJJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=C1O)[N+](=O)[O-] |
正規SMILES |
C1=C(C(=O)NC=C1O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















